molecular formula C₆H₁₁FO₅ B043579 FDGal CAS No. 51146-53-3

FDGal

Cat. No. B043579
CAS RN: 51146-53-3
M. Wt: 182.15 g/mol
InChI Key: AOYNUTHNTBLRMT-KCDKBNATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FDGal (2-[(18)F]fluoro-2-deoxy-D-galactose) is a promising positron emission tomography (PET) tracer for studying regional differences in liver metabolic function and for the clinical evaluation of liver diseases, including cirrhosis and treatment effects. Its synthesis from readily available materials, such as Talose triflate, allows for the production of FDGal with high radiochemical purity in quantities sufficient for clinical investigations (Frisch et al., 2011).

Synthesis Analysis

FDGal synthesis involves nucleophilic fluorination of Talose triflate followed by basic hydrolysis. The entire synthesis can be performed using existing automated synthesizers designed for FDG, demonstrating the feasibility of producing FDGal in routine clinical settings. The synthesis yields sterile, pyrogen-free, and no-carrier-added FDGal with a radiochemical purity of 98±1% and a yield of 3.8±1.2% (decay corrected), highlighting the efficient and reliable production process suitable for clinical PET investigations (Frisch et al., 2011).

Scientific Research Applications

Summary of the Application

FDGal is used in the field of hepatology to measure metabolic liver function . It is a positron-labelled galactose analogue metabolised by galactokinase . FDGal PET/CT can generate 3-dimensional images of the hepatic systemic clearance of FDGal .

Methods of Application

The procedure includes intravenous bolus administration of 100 MBq FDGal at the beginning of a 20-min dynamic PET recording of the liver . The hepatic systemic clearance of FDGal (K, ml blood/ml liver tissue/min) is then calculated using a kinetic model of irreversible trapping of FDGal-1-phosphate in the liver .

Results or Outcomes

The reproducibility of FDGal PET/CT was found to be good and SUV (standardised uptake value) can substitute K for quantification of hepatic metabolic function . Total SUV of FDGal is a promising tool for quantification of metabolic liver function in pre-treatment evaluation of individual patients .

Application in Oncology

Summary of the Application

FDGal PET/CT can be used to study intrahepatic variation in metabolic capacity . This can be used to spare well-functioning areas of the liver when treating liver tumours with stereotactic radiotherapy .

Methods of Application

The same method as described in the hepatology application is used here .

Results or Outcomes

The use of FDGal PET/CT has shown that liver tissue becomes functionally heterogeneous in patients with parenchymal liver disease . This functional heterogeneity is important when planning surgery or other local treatment modalities of liver tumours .

Application in Preoperative Planning

Summary of the Application

FDGal PET/CT can be used for preoperative quantification of regional hepatic function . This is important for predicting the postoperative remnant liver function after resection of liver tumors .

Methods of Application

The same method as described in the hepatology application is used here .

Results or Outcomes

The study shows that FDGal is a substrate for human hepatic galactokinase and that dynamic FDGal PET/CT provides an accurate measurement of hepatic galactose metabolism in vivo . The regional maximum removal rate of galactose determined from PET/CT was validated by direct, invasive measurements .

Application in Radiotherapy Planning

Summary of the Application

FDGal PET/CT can be used in planning stereotactic body radiotherapy of liver tumors . It can be used to spare well-functioning areas of the liver when treating liver tumors .

Methods of Application

The same method as described in the hepatology application is used here .

Results or Outcomes

Functional treatment planning using FDGal PET/CT significantly reduced the radiation dose delivered to the best functioning areas of surrounding liver tissue when treating patients with liver tumors .

Application in Diagnosis of Hepatocellular Carcinoma

Summary of the Application

FDGal PET/CT may improve the diagnosis of hepatocellular carcinoma (HCC) . It can help in identifying small tumors, which are potentially curable .

Methods of Application

The same method as described in the hepatology application is used here .

Results or Outcomes

The study found that neither metabolic images nor static whole-body images acquired 2 or 3 hours after FDGal injection offered an advantage to traditional whole-body PET/CT images acquired after 1 hour for detection of HCC .

Application in Studying Intrahepatic Variation in Metabolic Capacity

Summary of the Application

Dynamic FDGal PET/CT can be used to create three-dimensional parametric images, which makes it possible to study intrahepatic variation in metabolic capacity .

Methods of Application

The same method as described in the hepatology application is used here .

Results or Outcomes

This application can be used to spare well-functioning areas of the liver when treating liver tumors with stereotactic radiotherapy .

Future Directions

The use of FDGal in PET/CT scans for the detection of hepatocellular carcinoma is a promising area of research. Future directions may include refining the synthesis process to increase yield, investigating the use of FDGal in detecting other types of cancer, and exploring the potential for using FDGal in other types of medical imaging .

properties

IUPAC Name

(2R,3S,4S,5R)-2-fluoro-3,4,5,6-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYNUTHNTBLRMT-KCDKBNATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)F)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C=O)F)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

FDGal

CAS RN

51146-53-3
Record name 2-Deoxy-2-fluorogalactose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051146533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-DEOXY-2-FLUOROGALACTOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5W0CEJ232
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
FDGal
Reactant of Route 2
FDGal
Reactant of Route 3
FDGal
Reactant of Route 4
FDGal
Reactant of Route 5
FDGal
Reactant of Route 6
FDGal

Citations

For This Compound
197
Citations
J Horsager, OL Munk, M Sørensen - EJNMMI research, 2015 - Springer
Background Metabolic liver function can be measured by dynamic PET/CT with the radio-labelled galactose-analogue 2-[ 18 F]fluoro-2-deoxy-D-galactose ( 18 F-FDGal) in terms of …
Number of citations: 13 link.springer.com
M Sørensen, MM Fode, JB Petersen… - Radiation …, 2021 - ro-journal.biomedcentral.com
… Functional liver [ 18 F]FDGal PET/CT was performed … FDGal dissolved in 10 mL saline was administered intravenously during the initial 20 s of a 20-min dynamic PET scan. [ 18 F]FDGal …
Number of citations: 3 ro-journal.biomedcentral.com
M Sørensen, K Frisch, D Bender, S Keiding - European journal of nuclear …, 2011 - Springer
… of our knowledge no FDGal PET studies of patients with HCC have been published. FDGal is a … FDGal can be synthesized using commercially available kits for FDG production with only …
Number of citations: 54 link.springer.com
M Sørensen, KS Mikkelsen, K Frisch… - Journal of Nuclear …, 2011 - Soc Nuclear Med
… ) of 0.14 to the measured 18 F-FDGal kinetics for conversion to parameters of … -FDGal in the human liver in the present study. The overall aim of the study was to validate the 18 F-FDGal …
Number of citations: 46 jnm.snmjournals.org
K Frisch, D Bender, SB Hansen, S Keiding… - Nuclear medicine and …, 2011 - Elsevier
… production of FDGal from readily available starting material. In this study, we present the preparation of FDGal with high … In addition, the biodistribution of FDGal in the pig is presented. …
Number of citations: 27 www.sciencedirect.com
K Ishiwata, T Ido, Y Imahori, K Yamaguchi… - International Journal of …, 1988 - Elsevier
… [I8 F]FdGal-1-P and UDP-[I8 F]FdGal were prepared enzymatically according to the method … In conclusion the metabolism of [“F]FdGal in the tissue results in the trapping of [‘*F]FdGal …
Number of citations: 21 www.sciencedirect.com
M Sørensen, OL Munk, FV Mortensen… - American Journal …, 2008 - journals.physiology.org
… For each pig we calculated K dual FDGal using c dual as c i and K arterial FDGal using the single arterial input as c i and compared the two values using a paired t-test. The linear …
Number of citations: 43 journals.physiology.org
KP Bak-Fredslund, P Lykke Eriksen… - EJNMMI …, 2017 - ejnmmires.springeropen.com
… The main finding of the present study is that SUV of 18 F-FDGal can be used as a substitute for K met of 18 F-FDGal for quantification of regional hepatic metabolic function which …
Number of citations: 15 ejnmmires.springeropen.com
Y Kanazawa, S Kuribayashi, M Kojima… - Chemical and …, 1988 - jstage.jst.go.jp
… -galactose (FDGal) in mice was studied by 19F NMR. Efficient accumulation of FDGal in liver … (FDG) through UDP-FDGal and UDP-FDG apparently by the action of UDP-Gal epimerase. …
Number of citations: 14 www.jstage.jst.go.jp
K Ishiwata, K Yamaguchi, M Kameyama… - International Journal of …, 1989 - Elsevier
… These findings prompted us to investigate further the tumor studies using [‘*F]FdGal. In this paper we compare the tumor accumulation and metabolism of [‘BF]FdGal in two experimental …
Number of citations: 30 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.